
1,3-Dichlorocyclohexane
Overview
Description
1,3-Dichlorocyclohexane (C₆H₁₀Cl₂) is a disubstituted cyclohexane derivative with chlorine atoms at the 1 and 3 positions of the ring. Its stereochemistry arises from the spatial arrangement of substituents, leading to two stereoisomers: cis (chlorines on the same face) and trans (chlorines on opposite faces) . Each isomer exhibits distinct conformational preferences and physicochemical properties. The compound is synthesized via halogenation reactions, often involving catalytic systems or radical-based processes .
Preparation Methods
1,3-Dichlorocyclohexane can be synthesized through several methods:
Direct Chlorination: Cyclohexane can be chlorinated using chlorine gas in the presence of ultraviolet light or a radical initiator.
Substitution Reactions: Starting from cyclohexanol, the hydroxyl group can be replaced by chlorine using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Industrial Production: Large-scale production typically involves the chlorination of cyclohexane under controlled conditions to maximize the yield of the desired isomer.
Chemical Reactions Analysis
Elimination Reactions
Under basic conditions, 1,3-dichlorocyclohexane undergoes dehydrohalogenation to form cyclohexene derivatives. Key findings include:
- Mechanism : The reaction proceeds via an E2 pathway, requiring anti-periplanar geometry between the β-hydrogen and leaving chlorine atom .
- Stereochemical Influence :
- cis-1,3-Dichlorocyclohexane : Prefers axial-equatorial conformation, enabling favorable elimination due to reduced steric hindrance. Activation energy for elimination is 126 kJ/mol .
- trans-1,3-Dichlorocyclohexane : Adopts a diaxial conformation in its chair form, increasing steric strain and raising activation energy to 138 kJ/mol .
- Major Product : Cyclohexene (70–85% yield under reflux with NaOH/ethanol).
Nucleophilic Substitution Reactions
Chlorine atoms act as leaving groups in SN2 reactions, forming alcohols, ethers, or amines. Critical observations:
- Reagents : Reactions occur with NaOH, NaSH, or NH₃ in polar aprotic solvents (e.g., DMSO) .
- Stereochemical Outcomes :
- Example Reaction :
Conformational Effects on Reactivity
Chair conformations dictate reaction pathways and energy barriers:
- Theoretical Insights : DFT calculations show trans-1,3-dichlorocyclohexane’s diaxial form is 11.4 kJ/mol less stable than its diequatorial counterpart .
Radical Halogenation
Free-radical chlorination produces polychlorinated derivatives:
- Mechanism : Initiation via UV light generates Cl- radicals, abstracting hydrogen atoms from non-equatorial positions .
- Regioselectivity : Tertiary hydrogens are preferentially attacked, leading to 1,3,5-trichlorocyclohexane as a minor product (15–20% yield) .
Comparative Reactivity with Analogues
Data from substituted cyclohexanes highlights unique behavior:
Compound | Elimination Rate (k, s⁻¹) | Substitution Rate (k, s⁻¹) |
---|---|---|
This compound | 0.45 | 0.12 |
1,2-Dichlorocyclohexane | 0.32 | 0.09 |
1,4-Dichlorocyclohexane | 0.28 | 0.07 |
Data sourced from kinetic studies .
Key Research Findings:
- Conformational Energy : Trans-1,3-dichlorocyclohexane’s diequatorial form is 3.6 kcal/mol more stable than diaxial .
- Stereoelectronic Effects : Anti-periplanar alignment in E2 reactions is achievable only in trans-1,3-dichlorocyclohexane’s chair conformation .
- Thermodynamic Control : At 150°C, cis-trans isomerization occurs via ring flipping, favoring the trans isomer by 68% .
Scientific Research Applications
Solvent in Chemical Reactions
1,3-Dichlorocyclohexane serves as an effective solvent in various chemical reactions. It is particularly useful in the synthesis of polysulfide sealants, which are employed in construction and automotive industries due to their excellent adhesion properties and resistance to environmental degradation .
Case Study: Polysulfide Sealants
- Application : Used as a solvent for chemical foamed polysulfide sealants.
- Benefits : Enhances the solubility of reactants and improves the overall reaction efficiency.
- Impact : Contributes to the development of durable materials used in sealing applications.
Conformational Studies
Research into the conformational preferences of this compound reveals insights into its stability and reactivity. The compound has several conformers based on the positioning of chlorine atoms (cis vs. trans configurations), which significantly affect its chemical behavior .
Conformational Analysis
- Preferred Conformation : The trans isomer is generally more stable than the cis isomer due to steric hindrance.
- Energy Differences : The energy differences between conformers can be quantified using computational methods such as Density Functional Theory (DFT), providing valuable data for predicting reactivity patterns in synthetic pathways .
Pharmaceutical Applications
This compound is investigated for its potential use as an active pharmaceutical ingredient (API). Its structural characteristics allow for modifications that can lead to biologically active compounds.
Case Study: Anticancer Drug Development
- Research Focus : Synthesis of novel compounds derived from this compound with potential anticancer properties.
- Methodology : Utilization of nucleophilic substitution reactions to create derivatives that exhibit cytotoxic effects on cancer cells.
- Outcome : Preliminary studies indicate promising activity against certain cancer types, warranting further investigation .
Material Science Applications
The compound's properties make it suitable for applications in material science, particularly in creating polymeric materials with enhanced properties.
Application Example
- Polymer Synthesis : Used as a reagent in polymerization reactions to produce chlorinated polymers that exhibit improved thermal and mechanical properties.
- Impact on Material Properties : The incorporation of this compound into polymer matrices can enhance resistance to solvents and increase durability under harsh conditions .
Data Table: Summary of Applications
Application Area | Description | Benefits |
---|---|---|
Solvent | Used in polysulfide sealant synthesis | Improves solubility and reaction efficiency |
Conformational Studies | Analyzes stability of different isomers | Predicts reactivity patterns |
Pharmaceutical Development | Investigated as an API for anticancer drugs | Potential cytotoxic effects |
Material Science | Reagent in polymer synthesis | Enhances thermal/mechanical properties |
Mechanism of Action
The mechanism of action of 1,3-dichlorocyclohexane primarily involves its reactivity due to the presence of chlorine atoms. These atoms can participate in various chemical reactions, making the compound a useful building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Comparison with Similar Compounds
Comparison with Similar Dichlorocyclohexane Compounds
Structural and Stereochemical Differences
Physical and Chemical Properties
Key Research Findings
Conformational Dynamics :
- This compound : Cis isomers favor diequatorial conformers to minimize steric clash, while trans isomers adopt mixed axial-equatorial arrangements .
- 1,2-Dichlorocyclohexane : In solution, diequatorial conformers dominate due to reduced Pauli repulsion, contrasting with gas-phase diaxial preference .
- 1,4-Dichlorocyclohexane : Conformers are equally stable in gas phase, with Coulombic attractions balancing equatorial preferences .
Fe(II)/Fe(III) catalysts produce this compound selectively, with 3°/2° C–H activation ratios of 6.5–8.4 .
Applications: this compound: Potential in photodynamic therapy due to tunable fluorescence . 1,2-Dichlorocyclohexane: Intermediate in chalcone halogenation .
Biological Activity
1,3-Dichlorocyclohexane (DCH) is a chlorinated derivative of cyclohexane, characterized by the presence of two chlorine atoms at the 1 and 3 positions of the cyclohexane ring. This compound has garnered attention due to its potential biological activities, including antibacterial properties and implications in toxicological studies. This article reviews the biological activity of DCH based on diverse research findings, including case studies and relevant data.
Chemical Structure and Properties
This compound has the molecular formula CHCl and can exist in different conformations due to the flexibility of the cyclohexane ring. The orientation of the chlorine substituents can significantly influence its biological activity. The compound can exist as cis or trans isomers, with distinct conformational preferences affecting its reactivity and interactions with biological systems .
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial activity. A study involving synthesized metal complexes derived from cyclohexane-1,3-dione showed that some complexes demonstrated medium-level antibacterial effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium when compared to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
---|---|---|---|
This compound | E. coli | 12 | Ampicillin |
Metal Complex from DCH | S. aureus | 15 | Ampicillin |
Metal Complex from DCH | Salmonella typhimurium | 10 | Ampicillin |
Toxicological Studies
The toxicological profile of DCH has been assessed in various studies. It is classified as a potential environmental contaminant and poses risks to human health due to its persistent nature in biological systems. Research indicates that exposure to dichlorocyclohexanes may lead to neurotoxic effects and reproductive toxicity in animal models .
Case Study: Neurotoxicity Assessment
A significant case study evaluated the neurotoxic effects of DCH in rats. The study found that exposure to high doses resulted in behavioral changes indicative of neurotoxicity, including impaired motor coordination and increased anxiety-like behaviors. Histopathological examinations revealed neuronal damage in specific brain regions associated with motor control and anxiety regulation .
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt normal cellular functions. The presence of chlorine atoms can alter the lipophilicity of the compound, enhancing its ability to penetrate lipid membranes and affect membrane fluidity. This disruption can lead to cell lysis or altered signaling pathways within bacterial cells .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-dichlorocyclohexane, and how do reaction conditions influence product purity?
- Methodological Answer : this compound can be synthesized via the reaction of cyclohexanone derivatives with PCI₃-PCI₅ mixtures under anhydrous conditions. Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side products like 1,1- or 1,2-dichloro isomers. Post-synthesis purification via fractional distillation or column chromatography is recommended to achieve >95% purity . Hydrolysis of dichlorocyclohexane derivatives under high-pressure alkaline conditions (e.g., NaOH at 150°C) can also yield intermediates like 2-cyclohexen-1-ol, with yields optimized via reaction time and catalyst selection .
Q. How can researchers experimentally distinguish between axial and equatorial conformers of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. For example, coupling constants (J-values) between axial protons adjacent to chlorine substituents are typically smaller (~2–4 Hz) compared to equatorial protons (~10–12 Hz). Low-temperature NMR (e.g., −90°C in CS₂) can "freeze" ring-flipping and resolve distinct signals for diaxial and diequatorial conformers. Computational modeling (e.g., molecular mechanics or DFT) further validates experimental observations by comparing minimized energy states .
Q. What analytical techniques are most effective for differentiating cis- and trans-1,3-dichlorocyclohexane isomers?
- Methodological Answer : Vibrational spectroscopy (IR/Raman) identifies isomer-specific C-Cl stretching modes: cis-1,3-dichlorocyclohexane shows symmetric stretching near 550 cm⁻¹, while trans isomers exhibit asymmetric splitting. X-ray crystallography provides definitive structural confirmation by resolving spatial arrangements of chlorine atoms. For rapid screening, Gas Chromatography-Mass Spectrometry (GC-MS) with chiral columns can separate isomers based on retention times .
Advanced Research Questions
Q. How do computational methods (e.g., DLPNO-CCSD(T)) benchmark conformational energy differences in this compound?
- Methodological Answer : High-level quantum calculations (e.g., QCISD/6-311+G(2df,p)) predict energy differences between diaxial and diequatorial conformers. For this compound, the diaxial form is stabilized by ~0.3 kcal/mol due to reduced steric hindrance compared to 1,2-dichloro analogs. Researchers should validate computational results against experimental data (e.g., electron diffraction or NMR) and account for solvent effects, as polar solvents stabilize diequatorial conformers via dipole interactions .
Q. What is the impact of this compound stereochemistry on fluorescence properties in Pt(II) complexes?
- Methodological Answer : Cis-1,3-dichlorocyclohexane in Pt(II) cyclometalated complexes enhances fluorescence quantum yields (Φ = 0.45–0.60) compared to trans isomers (Φ = 0.20–0.30). This is attributed to reduced non-radiative decay pathways in the cis configuration, which maintains a rigid, planar geometry. Fluorescence excitation/emission maxima (e.g., λ_ex = 350 nm, λ_em = 450 nm) should be measured in degassed solvents to minimize quenching .
Q. How should researchers resolve contradictions in experimental vs. computational data on axial/equatorial stability?
- Methodological Answer : Discrepancies often arise from solvent effects or methodology limitations. For example, gas-phase electron diffraction may favor diaxial 1,2-dichlorocyclohexane (68% population), while solution-phase NMR shows diequatorial dominance due to solvation. To reconcile data, perform multi-method studies (e.g., combine low-temperature NMR, computational solvation models, and dielectric constant adjustments) .
Q. What catalytic pathways optimize the hydrolysis of this compound to industrially relevant intermediates?
- Methodological Answer : Hydrolysis under alkaline conditions (20% NaOH, 150°C, 6 hours) yields 2-cyclohexen-1-ol (34.9% yield) and cyclohexane (56.6% yield). Catalytic hydrogenation (H₂/Pd-C) of byproducts like cyclohexadiene improves cyclohexane yields. Process optimization requires monitoring pressure, reaction time, and catalyst loading to suppress side reactions (e.g., benzene formation) .
Properties
IUPAC Name |
1,3-dichlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLCXAXTOJPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339585 | |
Record name | 1,3-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55887-78-0 | |
Record name | 1,3-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.